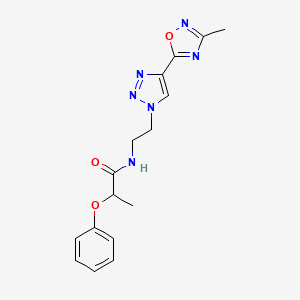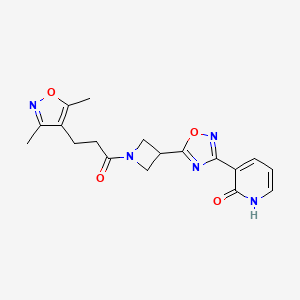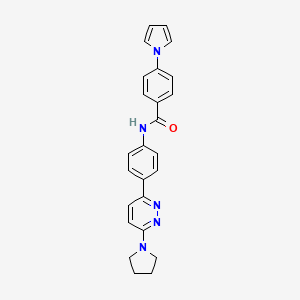![molecular formula C14H11ClN6O3 B2983266 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate CAS No. 1252337-41-9](/img/structure/B2983266.png)
1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a purine derivative that has been synthesized for various applications, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate involves the inhibition of CDKs, which are key regulators of the cell cycle. CDKs are activated by binding to cyclins, which promote the progression of the cell cycle. By inhibiting CDK activity, 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative activity, 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate has been shown to affect various biochemical and physiological processes. It has been found to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism, cell differentiation, and apoptosis. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling.
実験室実験の利点と制限
One of the main advantages of 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate is its potent antiproliferative activity against various cancer cell lines. Additionally, it has been shown to exhibit selectivity towards CDKs and other targets, which can reduce the risk of off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research of 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various types of cancer. Finally, the role of 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate in regulating other biochemical and physiological processes should be explored further.
合成法
The synthesis of 1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate involves the reaction of 2-chloropyridine-4-carboxylic acid with 1-(9H-purin-6-yl) ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of the purine derivative. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells.
特性
IUPAC Name |
[1-oxo-1-(7H-purin-6-ylamino)propan-2-yl] 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-7(24-14(23)8-2-3-16-9(15)4-8)13(22)21-12-10-11(18-5-17-10)19-6-20-12/h2-7H,1H3,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPFLGKOLGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NC2=C1NC=N2)OC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)
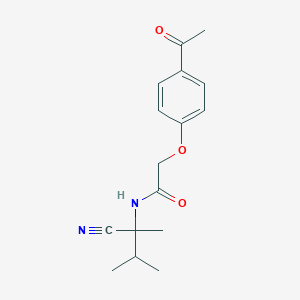
![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
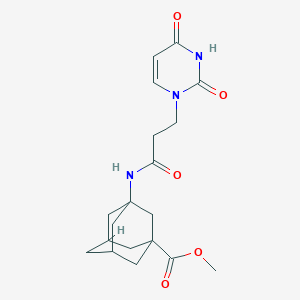
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)

